
Spectral Analysis of 3,5-Di-tert-butyl-2-
hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3,5-Di-tert-butyl-2-

hydroxybenzaldehyde

Cat. No.: B142351 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectral data for the compound 3,5-Di-tert-butyl-2-
hydroxybenzaldehyde. The information is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis.

Introduction
3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a

key intermediate in the synthesis of various organic compounds, including pharmaceuticals and

ligands for metal complexes. Accurate characterization of this compound is crucial for its

application in research and development. This document details its ¹H NMR, ¹³C NMR, and IR

spectral properties, along with the methodologies for their acquisition.

Spectroscopic Data
The spectral data for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde has been compiled and

organized into the following tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~11.5 Singlet -OH

~9.8 Singlet -CHO

~7.6 Doublet Aromatic H

~7.4 Doublet Aromatic H

~1.4 Singlet -C(CH₃)₃ (18H)

¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppm Assignment

~196 C=O (Aldehyde)

~158 Ar-C-OH

~140, ~137 Ar-C-C(CH₃)₃

128-125 Aromatic CH

~35, ~34 -C(CH₃)₃ (Quaternary)

~31, ~29 -C(CH₃)₃ (Methyl)

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment

~3077 (broad) O-H Stretch

2956 Aromatic C-H Stretch

2868 Aldehyde C-H Stretch

1654 C=O Stretch (Aldehyde)

1598-1436 Aromatic C-C Stretch

Experimental Protocols
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The following sections describe the general methodologies employed for the acquisition of the

spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are typically recorded on a spectrometer

operating at a frequency of 400 MHz and 100 MHz, respectively. The sample is dissolved in a

deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used

as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy
Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FT-IR)

spectrometer. For solid samples such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, the

Attenuated Total Reflectance (ATR) technique is frequently utilized. This involves placing a

small amount of the solid powder directly onto the ATR crystal (e.g., diamond) and applying

pressure to ensure good contact. The spectrum is then recorded over a typical range of 4000-

400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with

potassium bromide and pressed into a thin disk.

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 3,5-Di-
tert-butyl-2-hydroxybenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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